(2-Methoxyphenyl)thiourea

Overview

Description

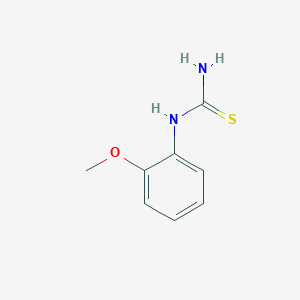

(2-Methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (2-methoxyphenyl) group. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Methoxyaniline} + \text{Thiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Antimicrobial Activity

(2-Methoxyphenyl)thiourea exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these organisms indicate that this compound can inhibit bacterial growth effectively, showcasing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that thiourea derivatives, including this compound, possess anticancer activities. These compounds have been shown to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations. For instance, some derivatives have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, suggesting their potential for development into anticancer therapies .

Enzyme Inhibition

Thioureas are known for their enzyme inhibitory properties. This compound may inhibit enzymes critical to various biological processes, impacting metabolic pathways and potentially leading to therapeutic applications in diseases where enzyme dysregulation plays a role .

Synthesis of Coordination Compounds

This compound serves as a ligand in coordination chemistry, forming complexes with metals that display unique properties. These metal-thiourea complexes can be utilized in catalysis and as precursors for novel materials with specific functionalities .

Flame Retardants and Thermal Stabilizers

Thiourea derivatives are being investigated for their potential as flame retardants and thermal stabilizers due to their ability to form stable complexes with metal ions, which can enhance the thermal properties of polymers .

Ion-Selective Electrodes

This compound has been employed as an ionophore in the construction of ion-selective electrodes for detecting cobalt ions in various samples. These sensors exhibit high selectivity and sensitivity towards cobalt over other cations, making them valuable tools in environmental monitoring and industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In medicinal applications, it may exert its effects by interfering with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Thiourea: The parent compound, which lacks the (2-methoxyphenyl) group.

Phenylthiourea: Similar structure but with a phenyl group instead of a (2-methoxyphenyl) group.

(2-Chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: (2-Methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Biological Activity

(2-Methoxyphenyl)thiourea, a compound featuring a thiourea functional group attached to a methoxy-substituted phenyl ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNOS, characterized by the presence of a thiourea group (–NH–C(=S)–NH–) linked to a 2-methoxyphenyl moiety. The synthesis typically involves the reaction of 2-methoxyphenyl isothiocyanate with an amine or ammonia under controlled conditions.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that thiourea derivatives exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 40 to 145 μg/mL, depending on the specific derivative and target organism .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Methoxyphenylthiourea | 50 | E. coli |

| 5-Hydroxy-2-methoxyphenylthiourea | 40 | S. aureus |

| Thiourea Derivative A | 135 | Pseudomonas aeruginosa |

2. Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism appears to involve interference with cellular signaling pathways related to cell growth and apoptosis.

- Case Study : A study evaluated the antiproliferative activity of several thiourea derivatives, revealing that this compound exhibited IC values in the range of 3 to 20 μM against ovarian cancer cell lines .

3. Enzyme Inhibition

Thioureas are known for their ability to inhibit various enzymes, which can lead to significant biological effects. This compound may bind to enzyme active sites, disrupting their function and affecting metabolic pathways.

- Example : Inhibitory studies have shown that certain thioureas can inhibit enoyl-ACP reductase in E. coli, indicating potential applications in antibacterial drug design .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By mimicking substrates or binding to active sites, thioureas can effectively inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Cell Cycle Arrest : Evidence suggests that treatment with thioureas can lead to cell cycle arrest at specific phases, promoting apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Some studies indicate that thioureas may induce oxidative stress in cells, contributing to their cytotoxic effects against tumors .

Properties

IUPAC Name |

(2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHZMHFZXNFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164810 | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-37-6 | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(O-METHOXYPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of (2-methoxyphenyl)thiourea?

A1: this compound (C8H10N2OS) is characterized by a thiourea group (NH2-CS-NH) attached to a 2-methoxyphenyl ring. The central carbonylthiourea unit is generally planar and forms various angles with the attached aromatic rings depending on the specific derivative. This structure allows for intramolecular hydrogen bonding, influencing the compound's conformation and interactions. [, , , , , , ] For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and makes dihedral angles of 2.47° and 17.76° with the terminal benzene rings. []

Q2: What is the significance of this compound in sensor development?

A2: Derivatives of this compound have shown promise as ionophores in ion-selective electrodes. Specifically, N-(Antipyridynil)-N'-(2-methoxyphenyl)thiourea was successfully incorporated into a PVC membrane sensor for the detection of cobalt ions (Co(II)). [] This sensor exhibited high selectivity for cobalt even in the presence of other metal ions. Additionally, research indicates that incorporating this compound derivatives with anthracene fluorophores into polymethylmethacrylate (PMMA) films shows promise for anion detection, with varying selectivity for chloride, thiocyanate, and fluoride anions being observed depending on the specific derivative used. []

Q3: How is this compound used in metal removal from aqueous solutions?

A3: Studies have explored the potential of incorporating this compound derivatives into layered silicate magadiite (Mag) for removing heavy metals like lead (Pb(II)) from water. [] The organic thiourea derivatives, due to their chelating abilities, enhance the metal adsorption capacities of the magadiite material. Specifically, N-(2-methoxyphenyl)-N′-(2-methylphenyl)-thiourea (TMMe) and N-(2-methoxyphenyl)-N′-(2-methoxyphenyl)-thiourea (TMM) have been successfully incorporated into magadiite for this application. []

Q4: Are there applications of this compound in precious metal recovery?

A4: Research suggests that 2-methoxyphenyl thiourea can act as a complexing agent in the solvent extraction and recovery of precious metals like platinum and palladium. [] This process uses isoamyl alcohol as the extraction solvent and leverages the ability of 2-methoxyphenyl thiourea to selectively bind with platinum and palladium in an aqueous solution. This complex is then extracted into the organic phase, enabling the separation and enrichment of these precious metals from base metals. []

Q5: What insights do computational chemistry studies provide regarding this compound derivatives?

A5: DFT calculations have been employed to understand the atropisomerism observed in 2-arylimino-N-(2-hydroxyphenyl)thiazolines, a class of compounds derived from this compound. [] These calculations confirmed the influence of intramolecular hydrogen bonding on the rotation process and accurately predicted the barriers to enantiomerization, which were consistent with experimental observations. []

Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Numerous analytical methods are used to study this compound and its derivatives. Single crystal X-ray diffraction is vital for determining the crystal structure and confirming the molecular structure. [, ] Spectroscopic techniques like FTIR and 1H NMR are routinely used to characterize the synthesized compounds and identify functional groups. [] Additionally, electron absorption/emission spectroscopy is valuable for analyzing the optical properties of these compounds, especially when incorporated into polymeric films for sensing applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.